molecular formula C10H12O2S B14027851 Methyl 4-methyl-3-(methylthio)benzoate

Methyl 4-methyl-3-(methylthio)benzoate

Cat. No.: B14027851
M. Wt: 196.27 g/mol
InChI Key: MOPUWCVWJGAEAH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(methylthio)benzoate is an organic compound with the molecular formula C10H12O2S. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methylthio group and the carboxyl group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-(methylthio)benzoate can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of toluene with this compound, followed by esterification with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process requires precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Methyl 4-methyl-3-(methylthio)benzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(methylthio)benzoate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents, which help in the conversion of the compound to its active forms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylthio)benzoate: Similar structure but lacks the additional methyl group at the meta position.

    Methyl 4-(3-thienyl)benzoate: Contains a thiophene ring instead of a methylthio group.

    Methyl benzoate: Lacks the methylthio and additional methyl groups.

Uniqueness

Methyl 4-methyl-3-(methylthio)benzoate is unique due to the presence of both a methylthio group and an additional methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 4-methyl-3-methylsulfanylbenzoate

InChI

InChI=1S/C10H12O2S/c1-7-4-5-8(10(11)12-2)6-9(7)13-3/h4-6H,1-3H3

InChI Key

MOPUWCVWJGAEAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)SC

Origin of Product

United States

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